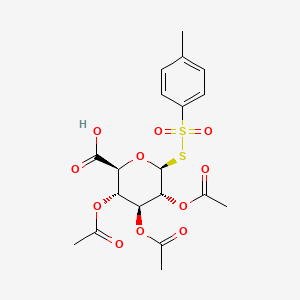
Methyl 2,3,4-Tri-O-acetyl-beta-d-glucuronyl benzenthiosulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2,3,4-Tri-O-acetyl-beta-d-glucuronyl benzenthiosulfonate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of multiple acetyl groups and a benzenthiosulfonate moiety, which contribute to its distinct chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3,4-Tri-O-acetyl-beta-d-glucuronyl benzenthiosulfonate typically involves the acetylation of glucuronic acid derivatives followed by the introduction of the benzenthiosulfonate group. The process begins with the protection of the hydroxyl groups on the glucuronic acid using acetyl groups. This is achieved by reacting the glucuronic acid with acetic anhydride in the presence of a catalyst such as pyridine. The resulting intermediate is then treated with benzenthiosulfonyl chloride under basic conditions to introduce the benzenthiosulfonate group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2,3,4-Tri-O-acetyl-beta-d-glucuronyl benzenthiosulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of thiol derivatives.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted glucuronyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 2,3,4-Tri-O-acetyl-beta-d-glucuronyl benzenthiosulfonate has several applications in scientific research:
Biology: Investigated for its potential role in biochemical pathways involving glucuronidation.
Medicine: Explored as a prodrug for delivering active pharmaceutical ingredients through glucuronidation.
Wirkmechanismus
The mechanism of action of Methyl 2,3,4-Tri-O-acetyl-beta-d-glucuronyl benzenthiosulfonate involves its interaction with specific molecular targets and pathways. The compound is known to undergo enzymatic hydrolysis, releasing the active glucuronyl and benzenthiosulfonate moieties. These moieties can then participate in various biochemical reactions, including conjugation with other molecules, thereby modulating their activity and solubility .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2,3,4-Tri-O-acetyl-beta-d-glucopyranosiduronate: Similar in structure but lacks the benzenthiosulfonate group.
Methyl 2,3,4-Tri-O-acetyl-beta-d-galactopyranuronosyl azide: Contains an azide group instead of the benzenthiosulfonate group.
Uniqueness
Methyl 2,3,4-Tri-O-acetyl-beta-d-glucuronyl benzenthiosulfonate is unique due to the presence of the benzenthiosulfonate group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where such properties are desired .
Eigenschaften
Molekularformel |
C19H22O11S2 |
|---|---|
Molekulargewicht |
490.5 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-methylphenyl)sulfonylsulfanyloxane-2-carboxylic acid |
InChI |
InChI=1S/C19H22O11S2/c1-9-5-7-13(8-6-9)32(25,26)31-19-17(29-12(4)22)15(28-11(3)21)14(27-10(2)20)16(30-19)18(23)24/h5-8,14-17,19H,1-4H3,(H,23,24)/t14-,15-,16-,17+,19-/m0/s1 |
InChI-Schlüssel |
JSYIHTYTALRLEV-CWLGOENISA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)OC(=O)C)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)SC2C(C(C(C(O2)C(=O)O)OC(=O)C)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(17S)-16,16-dideuterio-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13859476.png)
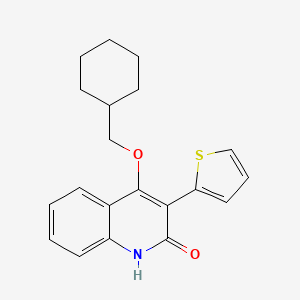
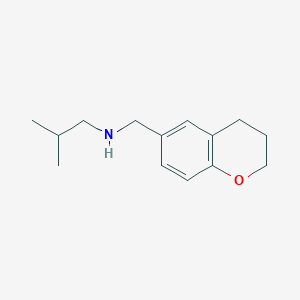
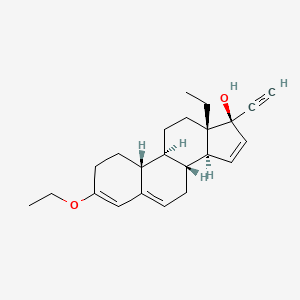
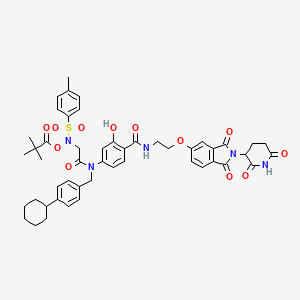
![(Acetato-O)[4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)phenyl]mercury; 1-Phenyl-1H-Pyrrole-2,5-dione Mercury Complex](/img/structure/B13859501.png)
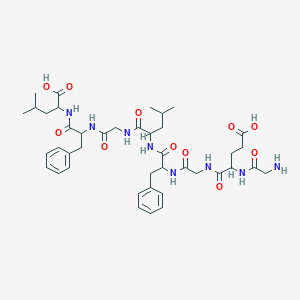
![4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(2R,3S)-2-hydroxypentan-3-yl]-1,2,4-triazol-3-one](/img/structure/B13859517.png)
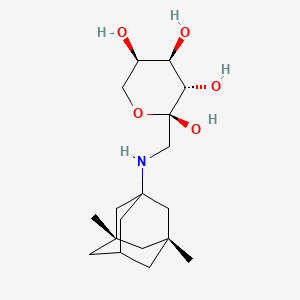
![2-amino-5-hydroxy-1-[3-(1H-indazol-5-yl)-2-methylphenyl]pyridin-4-one](/img/structure/B13859536.png)
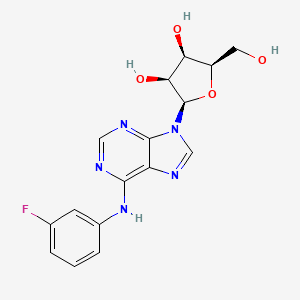
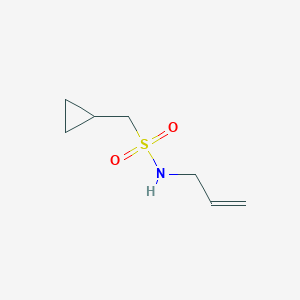
![N'-[2-(1,3-benzodioxol-5-yl)quinolin-6-yl]ethanimidamide](/img/structure/B13859544.png)
![N-[2-[[5,6-dimethyl-2-phenyl-7-(1-phenylethyl)pyrrolo[2,3-d]pyrimidin-4-yl]amino]ethyl]acetamide](/img/structure/B13859552.png)
